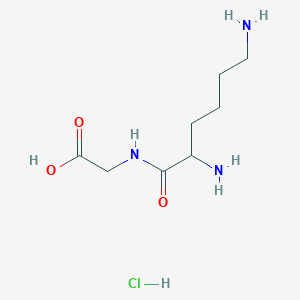![molecular formula C36H24N2 B1591911 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline CAS No. 96710-07-5](/img/structure/B1591911.png)
4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is an organic compound with the formula C30H20N2. It belongs to the class of biphenyl derivatives and is used in various applications, including organic electronic light-emitting devices .
Synthesis Analysis
The synthesis of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline involves a two-step process. First, nitrobenzene is converted to 1,2-diphenylhydrazine, which is then rearranged to form 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline .
Molecular Structure Analysis
The molecular formula of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is C30H20N2, and its molar mass is approximately 266.42 g/mol. The compound appears as a grayish-yellow, reddish-gray, or white crystalline powder .
Wissenschaftliche Forschungsanwendungen
Electronic and Photophysical Properties
One of the primary applications of 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline derivatives is in the field of electronic materials, particularly in organic light-emitting diodes (OLEDs) and other photophysical devices. These compounds are known for their high thermal stability, large electron mobility, and excellent n-doping ability, making them suitable for use in OLEDs to enhance device efficiency and stability (Bin et al., 2020). Additionally, the coordination chemistry involving these derivatives has been utilized in developing high relaxivity contrast agents for magnetic resonance imaging, indicating their utility in biomedicine for imaging and diagnostic purposes (Paris et al., 2006).
DNA Interaction and Anticancer Activity
These derivatives have also shown promising applications in biochemistry, particularly in the study of DNA interactions. Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been investigated for their ability to bind to DNA and demonstrate significant biological activity against certain cancer cell lines (Brodie et al., 2004). This opens up potential avenues for the development of novel anticancer drugs.
Environmental Sensing and Catalysis
Furthermore, the electrochemical properties of these compounds have been exploited for environmental sensing, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. The ability of these compounds to undergo selective interactions makes them suitable for the development of sensitive and selective sensors for environmental monitoring (Gayathri et al., 2014).
Ligand Design for Metal Complexation
The structural flexibility and electronic properties of these derivatives also make them ideal ligands for complexation with various metal ions. This has implications in catalysis, where these complexes can facilitate a range of chemical transformations, and in the development of new materials with tailored electronic and optical properties (Xiao et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,7-bis(4-phenylphenyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-21-23-37-35-33(31)19-20-34-32(22-24-38-36(34)35)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYSQZUNLCLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609010 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
CAS RN |
96710-07-5 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

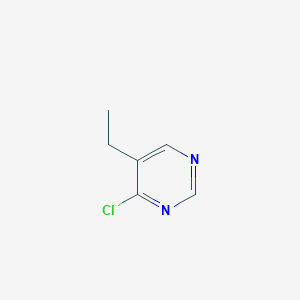


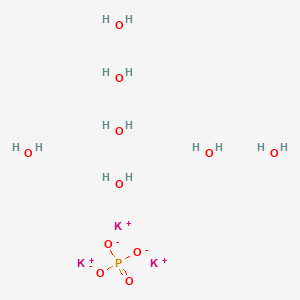
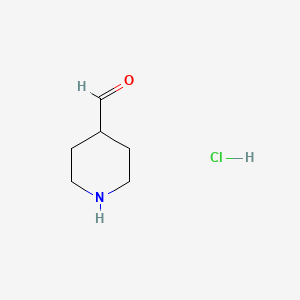

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)

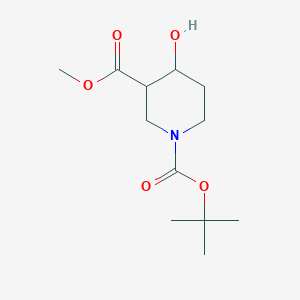
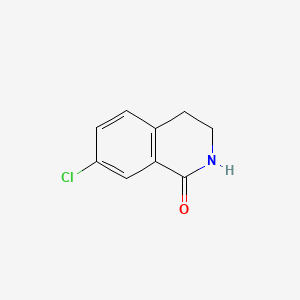
![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)
